Condelphine

Beschreibung

Significance of Norditerpenoid Alkaloids in Natural Product Chemistry

Norditerpenoid alkaloids (NDAs) are a class of complex natural products characterized by their hexacyclic structures, typically containing 19 or 18 carbon atoms, derived from diterpenes researchgate.netresearchgate.netrsc.org. These compounds often feature multiple contiguous oxygenated stereocenters and an N-ethylpiperidine moiety researchgate.netresearchgate.netrsc.org. Plants belonging to the Aconitum and Delphinium genera, within the Ranunculaceae family, are recognized as rich sources of these structurally intricate and biologically active alkaloids scholarena.comresearchgate.netacgpubs.org. The structural complexity of NDAs contributes to their significant pharmacological activities researchgate.netresearchgate.netrsc.org. Historically, processed plants containing these alkaloids have been utilized in traditional medicine researchgate.netresearchgate.netrsc.orgscholarena.com. Research into NDAs remains a significant area within natural product chemistry due to their diverse structures and biological properties researchgate.net. Studies on the biotransformation of Aconitum alkaloids, for instance, are considered important for their development as potential drugs researchgate.netresearchgate.net. The structural diversity of NDAs from Aconitum and Delphinium species continues to be explored through recent phytochemical investigations mdpi.com.

Overview of Condelphine as a Key Norditerpenoid Alkaloid

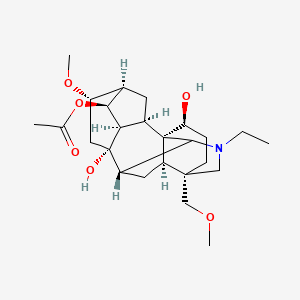

This compound is a specific norditerpenoid alkaloid that has been isolated from plants such as Delphinium denudatum and Aconitum heterophyllum scholarena.combiosynth.com. It is classified as an aconitine-type norditerpenoid alkaloid researchgate.netchemicalbook.com. This compound has a molecular formula of C₂₅H₃₉NO₆ and a molecular weight of 449.58 g/mol biosynth.comchemsrc.comechemi.com. Its chemical structure includes 1α-hydroxy, 8β-hydroxy, 14α-acetyl, 16β-methoxy, and N-ethyl substituents iucr.org. The absolute configuration of this compound has been established through X-ray crystallography as 1S,4S,5R,7S,8S,9R,10R,11S,13R,14S,16S,17R iucr.org. This compound is notable for the unusual twisted-boat conformation of its A-ring, which is stabilized by an intramolecular hydrogen bond between the 1α-hydroxyl group and the N-ethyl tertiary amine biosynth.comrsc.orgacs.org. This specific conformation is a result of through-space repulsion rsc.org.

Historical Context of this compound Research

Research into this compound has been ongoing for several decades. Early studies focused on its isolation and structural elucidation from natural sources like Delphinium denudatum iucr.org. Chemical correlation studies in the 1960s linked this compound to other alkaloids such as isotalatizidine (B1228319) and talatizidine iucr.org. The crystal structure and absolute configuration of this compound hydroiodide were determined by X-ray diffraction in the 1970s, confirming its molecular structure and establishing its absolute configuration iucr.org. This work also helped to confirm the structures and absolute configurations of related alkaloids like isotalatizidine and talatizidine due to the established chemical correlations iucr.org. This compound has also been identified in Aconitum gymnandrum, suggesting phytochemical relationships between different plant species containing this compound jse.ac.cn. The historical research on this compound, like other historical research in chemistry, involves collecting and interpreting data from various sources to build an understanding of the compound's properties and origins norwich.eduucla.eduwhiterose.ac.uk.

Research Objectives and Scope of Investigation

Research objectives concerning this compound typically aim to deepen the understanding of its chemical properties, structural characteristics, biological activities, and occurrence in nature mwediting.comsourcely.netinsight7.io. The scope of investigation for this compound research can encompass various aspects, including its isolation from different plant sources, detailed spectroscopic analysis for structural confirmation, and studies of its conformational behavior biosynth.comiucr.orgrsc.org. Investigations may also involve exploring its potential biological activities and comparing its properties with those of related norditerpenoid alkaloids scholarena.comnih.gov. Defining the scope of study for this compound research involves specifying the particular aspects of the compound that will be investigated, the methodologies to be employed (e.g., NMR, X-ray crystallography, mass spectrometry), and the sources of the compound biosynth.comiucr.orginsight7.ioresearchgate.netaje.com. For example, recent research has investigated the effect of the substituent and configuration at position 1 on the mass spectrometry fragmentation of norditerpenoid alkaloids, including this compound and its epimer researchgate.netnih.gov.

Key Properties of this compound

| Property | Value | Source |

| CAS No. | 7633-69-4 | biosynth.comechemi.com |

| Molecular Formula | C₂₅H₃₉NO₆ | biosynth.comchemsrc.comechemi.com |

| Molecular Weight | 449.58 g/mol | biosynth.comechemi.com |

| Density | 1.29 g/cm³ | chemsrc.comechemi.com |

| Boiling Point | 559.9 °C at 760 mmHg | chemsrc.comechemi.com |

| Melting Point | 154-156 °C | echemi.com |

| Optical Rotation | [α]²⁰ = +21.3° (c = 12.4 mg/cm³, CHCl₃) | iucr.org |

Isolation of this compound from Plant Sources

| Plant Source | Reference |

| Delphinium denudatum | biosynth.comiucr.orgnih.govnih.gov |

| Aconitum heterophyllum | scholarena.com |

| Aconitum gymnandrum | jse.ac.cn |

| Delphinium kohatense | researchgate.netacgpubs.org |

Structure

2D Structure

Eigenschaften

CAS-Nummer |

7633-69-4 |

|---|---|

Molekularformel |

C25H39NO6 |

Molekulargewicht |

449.6 g/mol |

IUPAC-Name |

[(1R,2R,3R,4S,5R,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |

InChI |

InChI=1S/C25H39NO6/c1-5-26-11-23(12-30-3)7-6-19(28)25-15-8-14-17(31-4)10-24(29,16(22(25)26)9-18(23)25)20(15)21(14)32-13(2)27/h14-22,28-29H,5-12H2,1-4H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25+/m1/s1 |

InChI-Schlüssel |

ZEBMMHUDQRRILP-FLPVEHLXSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)COC |

Kanonische SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

7633-69-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Coldephnine; Condelphine; Kondelfin; |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation of Condelphine

Botanical Sources of Condelphine

This compound is predominantly found in plant species belonging to the genus Delphinium, commonly known as larkspurs. rsc.org This genus is part of the Ranunculaceae family and comprises approximately 365 species distributed mainly in northern temperate regions. rsc.org

Delphinium denudatum as a Primary Source

Delphinium denudatum is recognized as a significant source of this compound. florajournal.comactascientific.comnih.govsci-hub.se The roots of Delphinium denudatum have been specifically reported to contain this alkaloid. florajournal.comactascientific.comsci-hub.senih.gov

Other Delphinium Species

Beyond Delphinium denudatum, this compound has also been isolated from other Delphinium species. These include Delphinium pyrimadale and Delphinium kohatense. capes.gov.bracgpubs.orgresearchgate.net Additionally, this compound has been reported in Aconitum heterophyllum, another plant within the Ranunculaceae family. scholarena.com

Methodologies for Extraction and Purification of this compound from Plant Material

The extraction and purification of this compound from plant material typically involve standard phytochemical techniques for isolating alkaloids. General methods for extracting bioactive compounds from plants include maceration, percolation, Soxhlet extraction, and modern techniques like ultrasound-assisted extraction. oleumdietetica.esmdpi.com The choice of solvent is crucial and depends on the polarity of the target compound; polar solvents like ethanol (B145695) or methanol (B129727) are often used for hydrophilic compounds, while less polar solvents like chloroform (B151607) or dichloromethane (B109758) can be used for more lipophilic substances. nih.govcore.ac.uk

For the isolation and purification of alkaloids like this compound, chromatographic techniques are commonly employed. These can include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). oleumdietetica.escore.ac.uk These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of this compound from other plant constituents. core.ac.uk

Specific details on the extraction and purification of this compound from Delphinium kohatense involve extracting dried and powdered aerial parts with 80% ethanol. acgpubs.orgresearchgate.net The resulting residue is then partitioned using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. acgpubs.orgresearchgate.net Further purification of fractions containing this compound is achieved through repeated column chromatography using solvent systems like n-hexane-acetone-diethylamine. acgpubs.org

Co-occurrence with Related Norditerpenoid Alkaloids

This compound often co-occurs with other norditerpenoid alkaloids in the plant sources from which it is isolated. uni.lucapes.gov.brresearchgate.netscholarena.com This is a common characteristic of alkaloid profiles within the Delphinium and Aconitum genera. rsc.orgscholarena.com

In Delphinium pyrimadale, this compound has been isolated alongside isotalatizidine (B1228319) and senbusine C. capes.gov.br From Delphinium kohatense, this compound was found to co-occur with talatisamine, peregrine, and 14-O-acetyltalatisamine. acgpubs.orgresearchgate.net In Aconitum heterophyllum, this compound was isolated along with heterophylline-A and heterophylline-B. scholarena.com Aconitum cochleare has also yielded this compound in conjunction with talatisamine, 14-O-acetyltalatisamine, and senbusine C. ingentaconnect.comingentaconnect.com Delphinium denudatum has been reported to contain this compound along with other diterpenoid alkaloids such as isotalatizidine, denudatine, and talatizidine. florajournal.comactascientific.comsci-hub.senih.gov

Table 1: Co-occurring Alkaloids with this compound in Various Plant Species

| Plant Species | Co-occurring Alkaloids | Source(s) |

| Delphinium pyrimadale | Isotalatizidine, Senbusine C | capes.gov.br |

| Delphinium kohatense | Talatisamine, Peregrine, 14-O-acetyltalatisamine | acgpubs.orgresearchgate.net |

| Aconitum heterophyllum | Heterophylline-A, Heterophylline-B | scholarena.com |

| Aconitum cochleare | Talatisamine, 14-O-acetyltalatisamine, Senbusine C | ingentaconnect.comingentaconnect.com |

| Delphinium denudatum | Isotalatizidine, Denudatine, Talatizidine, Panicutine, etc. | florajournal.comactascientific.comsci-hub.senih.gov |

Isolation of this compound Derivatives

Research has also led to the isolation of derivatives of this compound from natural sources. For instance, 8-acetylthis compound has been isolated from the aerial parts of Delphinium pyrimadale. capes.gov.brresearchgate.net Another derivative, 1β-hydroxy, 14β-acetyl this compound, has been reported from Delphinium denudatum. rsc.org The isolation of these derivatives highlights the structural variations that can occur within the this compound framework in plants.

Table 2: Isolated this compound Derivatives

| Derivative Name | Plant Source | Source(s) |

| 8-acetylthis compound | Delphinium pyrimadale | capes.gov.brresearchgate.net |

| 1β-hydroxy, 14β-acetyl this compound | Delphinium denudatum | rsc.org |

This compound is a norditerpenoid alkaloid isolated from plants such as Delphinium denudatum and Aconitum heterophyllum. biosynth.comscholarena.com Its structural elucidation and stereochemical characterization have been key to understanding its properties and biological activities. nih.gov

Structural Elucidation and Stereochemical Characterization of this compound

The complex hexacyclic structure of norditerpenoid alkaloids like this compound necessitates the use of advanced analytical techniques for their unambiguous structural identification and stereochemical assignment. nih.gov

Application of Advanced Spectroscopic Techniques for Structure Determination

A combination of spectroscopic methods is crucial for determining the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

NMR spectroscopy, particularly 1H and 13C NMR, plays a vital role in the structural elucidation and configuration assignment of this compound. Analysis of chemical shifts and coupling constants in 1H NMR spectra provides information about the proton environment and connectivity within the molecule. For instance, the 1H NMR spectrum of this compound in CDCl3 shows characteristic signals for its N-ethyl group, methoxy (B1213986) groups, and various methine protons. acs.org Specific signals, such as the narrow triplet for H-1 in 1α-OH alkaloids like this compound, are indicative of the A-ring conformation. nih.govrsc.org

13C NMR spectroscopy provides information about the carbon skeleton and the presence of different functional groups. The chemical shifts of carbon atoms, especially those bearing oxygenated substituents, are particularly informative for structural confirmation and comparison with related alkaloids. cdnsciencepub.com For example, the resonance of C-1 in this compound appears at approximately 72.2 ppm, which is characteristic of a carbon bearing an α-hydroxyl group. cdnsciencepub.comnih.govresearchgate.net Two-dimensional NMR techniques, such as HMQC and HMBC, are essential for establishing correlations between protons and carbons, thereby confirming the connectivity and aiding in the assignment of signals. scholarena.com NOESY correlations are also used to determine spatial proximity between protons, providing insights into the molecule's three-dimensional structure and conformation. nih.govrsc.orgscispace.com

Here is a sample of 1H and 13C NMR data reported for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Selected) | Solvent |

| 1H | 1.13 | br t | - | NCH2CH3 | CDCl3 |

| 1H | 2.06 | s | - | COCH3 | CDCl3 |

| 1H | 2.64 | dd | 7.9, 4.8 | H13 | CDCl3 |

| 1H | 3.27 | s | - | 16-OCH3 | CDCl3 |

| 1H | 3.32 | s | - | 18-OCH3 | CDCl3 |

| 1H | 4.05 | t | 7.0 | H1 | CDCl3 |

| 1H | 4.87 | t | 4.9 | H14 | CDCl3 |

| 13C | 13.3 | - | - | NCH2CH3 | CDCl3 |

| 13C | 21.1 | - | - | COCH3 | CDCl3 |

| 13C | 36.4 | - | - | C13 | CDCl3 |

| 13C | 56.0 | - | - | 16-OCH3 | CDCl3 |

| 13C | 59.5 | - | - | 18-OCH3 | CDCl3 |

| 13C | 65.0 | - | - | C1 | CDCl3 |

| 13C | 76.9 | - | - | C14 | CDCl3 |

| 13C | 82.0 | - | - | C16 | CDCl3 |

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its molecular formula and structural subunits. iucr.orgjst.go.jp Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution EI-MS (HREI-MS) are used to determine the exact mass of the molecular ion. scholarena.comresearchgate.net Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are also employed, particularly in conjunction with liquid chromatography (LC-MS), to analyze this compound and its derivatives. acs.orgnih.govresearchgate.netnih.gov The fragmentation patterns observed in MS can provide insights into the connectivity of the molecule and the presence of specific functional groups. acgpubs.org For example, characteristic fragment ions can indicate the loss of substituents like methoxy or acetyl groups. acgpubs.org Studies have also shown that the fragmentation pattern in APCI-MS can be influenced by the conformation and the presence of intramolecular hydrogen bonds in norditerpenoid alkaloids like this compound. acs.orgnih.govresearchgate.net

Single-Crystal X-ray Diffraction (SXRD) for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is a powerful technique for unequivocally determining the solid-state molecular structure, including bond lengths, bond angles, and torsion angles, as well as the absolute configuration of a crystalline compound like this compound. acs.orgrsc.orgscispace.comiucr.orgnih.govuni.lu SXRD data for this compound (often studied as its hydroiodide derivative) have confirmed its molecular structure and established its absolute configuration. iucr.org The absolute configuration of this compound has been determined as 1S, 4S, 5R, 7S, 8S, 9R, 10R, 11S, 13R, 14S, 16S, 17R. iucr.org SXRD also provides direct evidence for the conformation of the molecule in the crystal lattice, confirming the presence of intramolecular hydrogen bonds and their influence on ring conformations. nih.govrsc.orgresearchgate.netiucr.orgnih.govrsc.org

Crystal data for this compound hydroiodide have been reported:

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.3404 (9) |

| b (Å) | 17.442 (2) |

| c (Å) | 9.0953 (8) |

| α (°) | 94.891 (9) |

| β (°) | 118.891 (7) |

| γ (°) | 86.594 (9) |

| Z | 2 |

| R | 0.100 |

| Rw | 0.111 |

Conformational Analysis of the this compound Molecular Skeleton

The complex polycyclic structure of this compound leads to specific and important conformational preferences that influence its properties.

Analysis of A-Ring Conformation (e.g., twisted-boat conformer)

Studies using NMR spectroscopy and single-crystal X-ray diffraction have shown that the A-ring of this compound adopts a twisted-boat conformation. biosynth.comnih.govacs.orgrsc.orgnih.govscispace.comnih.govrsc.orgacs.org This conformation is stabilized by an intramolecular hydrogen bond between the 1α-hydroxyl group and the tertiary nitrogen atom. nih.govrsc.orgnih.govresearchgate.netiucr.orgnih.govrsc.org The twisted-boat conformation of the A-ring in 1α-OH norditerpenoid alkaloids like this compound is attributed to through-space repulsion between substituents at C1 (in the equatorial position) and H-12. nih.govrsc.orgnih.govrsc.orgacs.org This contrasts with some other norditerpenoid alkaloids that may adopt chair conformations for the A-ring. acs.orgnih.gov

Analysis of A/E-[3.3.1]Azabicycle Conformations

Structural Elucidation and Stereochemical Characterization of Condelphine

Conformational Analysis of the Condelphine Molecular Skeleton

Intramolecular Hydrogen Bonding and its Influence on Conformation

Intramolecular hydrogen bonding plays a significant role in determining the conformation of this compound, particularly influencing the conformation of its A-ring. scispace.comnih.govacs.orgresearchgate.netacs.org In this compound free base, an intramolecular hydrogen bond exists between the tertiary amine nitrogen atom and the 1α-hydroxyl group. scispace.comnih.govacs.orgresearchgate.net

This intramolecular interaction stabilizes the A-ring in an unusual twisted-boat conformation. biosynth.comscispace.comnih.govacs.orgrsc.orgrsc.orgresearchgate.net This twisted-boat conformation of the A-ring in 1α-OH norditerpenoid alkaloids, including this compound, is supported by SXRD data. scispace.comnih.govrsc.orgrsc.org The presence of this hydrogen bond also leads to a significant increase in the ¹⁵N chemical shift of the tertiary amine nitrogen atom. acs.orgresearchgate.net

Studies comparing 1α-OH and 1α-OMe norditerpenoid alkaloids have shown that the intramolecular hydrogen bonding in the 1α-OH compounds contributes to greater stability towards fragmentation in mass spectrometry. acs.orgresearchgate.net This is attributed to the charge delocalization over four atoms in 1α-OH alkaloids compared to three atoms in 1α-OMe alkaloids, which decreases the likelihood of proton transfer during fragmentation. acs.org

The conformation of the A-ring in this compound has been specifically studied and confirmed to be a twisted boat conformation due to the intramolecular hydrogen bond with the basic nitrogen atom. acs.org Upon oxidation of the 1α-hydroxyl group, this hydrogen bonding is lost, resulting in decreased stability and increased fragmentation observed in mass spectrometry. acs.org Similarly, the epimerization at C1, as seen in 1-epi-condelphine, also disrupts this stabilizing hydrogen bond, leading to reduced stability. acs.org

Stereochemical Assignments and Revisions in the Norditerpenoid Alkaloid Class

The structural elucidation and stereochemical assignment of norditerpenoid alkaloids, including this compound, can be challenging due to their complex fused and bridged ring systems. nih.govrsc.org Early structural determinations often relied on chemical correlations. iucr.org However, the application of SXRD has been crucial in unambiguously revising and confirming the orientational assignments of functional groups, particularly at C1, in several important norditerpenoid alkaloids. scispace.comnih.govrsc.org

Examples of norditerpenoid alkaloids whose orientational assignments at C1 were revised using SXRD data include aconitine (B1665448), lycoctonine (B1675730), and chasmanine. scispace.comnih.govrsc.org These revisions have provided a more accurate understanding of the stereochemistry of these complex molecules.

Furthermore, detailed NMR studies have led to revisions in some literature assignments of ¹³C NMR signals for several norditerpenoid alkaloids, including mesaconitine (B191843) and this compound. scispace.comnih.govrsc.org These revisions are supported by comprehensive 2D NMR data. scispace.comnih.gov

The conformation of the A-ring in norditerpenoid alkaloids bearing 1α-oxygenated substituents has been shown to be twisted, whether in a chair or boat conformation, due to through-space repulsion between atoms attached to C1 and 12-Hₑ. scispace.comnih.govrsc.org The E-rings of N-substituted piperidine (B6355638) norditerpenoid alkaloids consistently adopt twisted-chair conformations, supported by SXRD data of compounds like mesaconitine and this compound. scispace.comnih.govrsc.org

The understanding of the stereochemistry and conformation of norditerpenoid alkaloids is vital as their 3D orientation directly influences their biological activity. nih.govrsc.orgresearchgate.netresearchgate.net Solution conformation studies, utilizing techniques like NMR spectroscopy and X-ray crystallography, provide detailed insights into the bioactive conformations of these pharmacologically significant compounds in biological fluids. nih.govrsc.org

The absolute configuration of this compound established through X-ray crystallography of its hydroiodide derivative has also served to confirm the molecular structure and absolute configuration of related alkaloids, such as isotalatizidine (B1228319) and talatizidine, through chemical correlation. iucr.org

Data Tables

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₉NO₆ | biosynth.comncats.iouni.luscbt.com |

| Molecular Weight | 449.58 g/mol | biosynth.comncats.iouni.luscbt.com |

| CAS Number | 7633-69-4 | biosynth.comuni.luscbt.comjst.go.jp |

| PubChem CID | 441720, 5281268 (multiple entries) | nih.govlatoxan.complantaedb.com |

| Source Plant | Delphinium denudatum | biosynth.comiucr.orgplantaedb.com |

| A-ring Conformation | Twisted-boat (in free base) | biosynth.comscispace.comnih.govacs.orgacs.orgrsc.orgrsc.orgresearchgate.net |

| E-ring Conformation | Twisted-chair | scispace.comnih.govrsc.org |

| Absolute Configuration | 1S, 4S, 5R, 7S, 8S, 9R, 10R, 11S, 13R, 14S, 16S, 17R | iucr.orgncats.io |

| Alkaloid | C1 Substituent | A-ring Conformation (Free Base) |

| Mesaconitine | 1α-OMe | Twisted-chair |

| Karacoline | 1α-OH | Twisted-boat |

| This compound | 1α-OH | Twisted-boat |

| Neoline | 1α-OH | Twisted-boat |

Note: Conformation data is based on solution and crystal studies of free bases. scispace.comnih.govrsc.orgrsc.orgresearchgate.net

Chemical Synthesis and Derivatization Strategies for Condelphine Research

Total Synthesis Approaches Toward Condelphine and Related Norditerpenoid Alkaloids

The total synthesis of complex natural products like this compound is a benchmark of synthetic prowess, often leading to the discovery of new reactions and strategies. The approaches to C18- and C19-norditerpenoid alkaloids are characterized by their ingenuity in constructing the dense array of rings and stereocenters that define this class of molecules thieme-connect.com.

Convergent synthesis, where complex fragments of a target molecule are synthesized independently before being coupled together, offers significant advantages in efficiency and flexibility over linear approaches. nih.gov This modularity allows for the rapid assembly of the core structure and facilitates the synthesis of analogues by modifying the individual fragments. nih.govresearchgate.net

A prime example of a modular and convergent approach is seen in the total synthesis of the related C18-norditerpenoid alkaloid, neofinaconitine. nih.gov In this strategy, the complex hexacyclic skeleton was assembled from simpler, strategically designed building blocks. This method allows for the efficient construction of the core structure and provides a framework that could be adapted for the synthesis of this compound itself. The establishment of convergent strategies is considered indispensable for the efficient chemical synthesis of dimeric indole (B1671886) alkaloids, a principle that also applies to the complex structures of norditerpenoid alkaloids. nih.gov

Table 1: Key Features of Convergent Synthesis in Norditerpenoid Alkaloid Synthesis

| Strategy Feature | Description | Advantage | Example Application |

|---|---|---|---|

| Modularity | Independent synthesis of major molecular fragments. | Allows for late-stage diversification and analogue synthesis. | Synthesis of protoberberine and protonitidine alkaloids from common intermediates. nih.govresearchgate.net |

| Convergence | Joining of pre-synthesized fragments in the later stages of the synthesis. | Increases overall efficiency and yield compared to linear sequences. | Total synthesis of neofinaconitine. nih.gov |

| Flexibility | The ability to alter the structure of fragments before coupling. | Facilitates the creation of a library of related compounds for research. | Divergent synthesis of various alkaloids from a common isoquinoline (B145761) synthon. researchgate.net |

Cycloaddition reactions are powerful tools for rapidly building molecular complexity, as they can form multiple carbon-carbon bonds and stereocenters in a single, highly controlled step. rsc.orgpageplace.de The Diels-Alder reaction, a [4+2] cycloaddition, is particularly prominent in the synthesis of polycyclic natural products. pageplace.de

In the context of norditerpenoid alkaloid synthesis, the Diels-Alder reaction has been employed to construct the core ring systems with high stereoselectivity. For instance, the synthesis of neofinaconitine featured two crucial Diels-Alder reactions. nih.gov The first involved the cycloaddition of two unstable components, cyclopropene (B1174273) and cyclopentadiene, while the second utilized a novel azepinone dienophile with high diastereoselectivity. nih.gov Subsequent intramolecular cyclizations, such as Mannich-type and radical cyclizations, were then used to complete the intricate hexacyclic skeleton of the aconitine (B1665448) alkaloids. nih.gov The strategic use of such cycloadditions is a cornerstone in the efficient assembly of these complex natural product scaffolds. thieme-connect.com

Controlling the three-dimensional arrangement of atoms (stereochemistry) is one of the most critical challenges in the synthesis of complex molecules like this compound. Stereoselective transformations are reactions that preferentially yield one stereoisomer over others. The development of these methods is essential, as different stereoisomers of a molecule can have vastly different biological activities. nih.gov

Synthetic strategies toward norditerpenoid alkaloids employ a variety of stereoselective reactions to install the numerous chiral centers with the correct relative and absolute configurations. These can include:

Substrate-controlled reactions: Where the existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction.

Reagent-controlled reactions: Utilizing chiral reagents or catalysts to induce stereoselectivity. An example is the enantioselective reduction of a ketone using a chiral catalyst like an oxazaborolidine. udel.edu

Intramolecular reactions: Such as the intramolecular Mannich cyclization, which can proceed with high stereospecificity to form complex ring systems. mdpi.com

In the synthesis of delphinine-type alkaloids, for example, a stereospecific addition to a masked o-quinone intermediate was a key step in establishing the correct stereochemistry of the nordenudatine skeleton. iupac.org The ability to bypass or control the stereochemical restrictions of biosynthetic pathways is a key advantage of chemical synthesis. nih.gov

Relay Synthesis Methodologies for this compound Derivatives

Relay synthesis, also known as a formal synthesis, is a strategy where an intermediate that has previously been converted to the final natural product by another research group is synthesized. This approach can be used to confirm the viability of a new synthetic route without having to complete every step to the final product. A variation of this involves using a readily available natural product as an advanced starting material to synthesize other, less accessible, related compounds. researchgate.net

This latter approach has been demonstrated effectively using this compound itself as a starting material. A concise relay synthesis of (+)-neofinaconitine and (+)-9-deoxylappaconitine was successfully achieved starting from naturally sourced this compound. nih.gov This work not only provided access to these related alkaloids but also served to definitively confirm the structure of neofinaconitine through X-ray crystallographic analysis of the relay synthesis product. nih.gov This methodology highlights the utility of this compound as a valuable chiral building block for the synthesis of other complex norditerpenoid alkaloids.

Chemical Derivatization of this compound for Research Applications

Chemical derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. researchgate.net This is a vital tool in pharmaceutical and chemical research for several reasons: it can be used to improve the analytical properties of a compound for detection and quantification, to enhance stability, or to explore structure-activity relationships (SAR). jfda-online.comnih.govnih.gov By systematically modifying the functional groups on the this compound scaffold, researchers can identify which parts of the molecule are essential for its biological activity.

Common derivatization reactions target reactive functional groups like hydroxyls (–OH), amines (–NH2), and carboxylic acids (–COOH). nih.gov These modifications can include:

Acylation: Introduction of an acyl group (R-C=O).

Alkylation: Introduction of an alkyl group.

Silylation: Introduction of a silyl (B83357) group (e.g., -Si(CH3)3). jfda-online.com

These derivatizations can alter the molecule's polarity, size, and hydrogen-bonding capabilities, providing valuable insights into its interaction with biological targets. hkbu.edu.hk

Epimers are stereoisomers that differ in configuration at only one stereogenic center. The synthesis of epimers of a natural product is a specific and highly informative type of chemical derivatization. By changing the 3D orientation of a single functional group, scientists can precisely probe the importance of that specific stereocenter for the molecule's function. The synthesis of an epimer like 1-epi-condelphine, where the stereochemistry at the C-1 position is inverted relative to the natural product, would be a key objective in an SAR study.

The synthesis of epimers often requires carefully designed, stereocontrolled reactions. nih.gov General strategies to achieve this include:

Inversion of stereocenters: Using reactions like the Mitsunobu reaction to invert the configuration of an alcohol.

Stereoselective reduction: Reducing a ketone precursor with different reducing agents can lead to the formation of either epimeric alcohol. For example, the stereospecific sodium borohydride (B1222165) reduction of 14-hydroxycodeinone is a key step in the synthesis of certain opiate alkaloids. google.com

Controlled hydrogenation: The hydrogenation of a double bond can be directed by neighboring functional groups to produce a specific stereoisomer. nih.gov

Synthesizing specific epimers of this compound would allow for a detailed investigation into the spatial requirements of its biological targets, providing crucial information for the design of new therapeutic agents. nih.govnih.gov

Functional Group Modifications and Analog Synthesis for SAR Studies

The exploration of the structure-activity relationships of this compound is crucial for identifying the pharmacophoric elements responsible for its biological effects. This is achieved through the synthesis of analogs with targeted modifications of its functional groups.

Another significant functional group modification of this compound has been demonstrated in the context of its use as a starting material for the relay synthesis of other norditerpenoid alkaloids, such as neofinaconitine and 9-deoxylappaconitine. nih.govlibretexts.orgnih.gov This work involved the strategic truncation of the C4-methoxymethyl group to a C4-hydroxyl group. nih.gov While the primary goal of this synthesis was not a SAR study of this compound itself, it established a chemical pathway for modifying this specific functional group, which can be adapted for future SAR investigations.

The table below summarizes the key functional group modifications performed on this compound for research purposes.

| Parent Compound | Modified Analog/Derivative | Functional Group Modification | Research Purpose |

| This compound | 1-epi-condelphine | Inversion of stereochemistry at C-1 (β-OH to α-OH) | Investigation of structural stability for SAR |

| This compound | C4-hydroxyl analog | Truncation of C4-methoxymethyl to C4-hydroxyl | Relay synthesis of other alkaloids |

These examples, though limited, underscore the potential for targeted chemical modifications of the this compound scaffold to elucidate the structural requirements for its biological activity. Further synthesis of analogs with modifications at other functional groups, such as the C8-hydroxyl, C14-acetyl, and C16-methoxy groups, would provide a more comprehensive understanding of its SAR.

Derivatization for Enhanced Analytical Detection

The accurate and sensitive detection of this compound in various matrices is essential for pharmacokinetic studies, quality control of herbal preparations, and toxicological analysis. Chemical derivatization is a common strategy to enhance the analytical detection of compounds that may have poor chromatographic properties or low detector response. jfda-online.commdpi.com For norditerpenoid alkaloids like this compound, derivatization is particularly relevant for analysis by gas chromatography-mass spectrometry (GC-MS) and can also be employed to improve sensitivity in liquid chromatography-mass spectrometry (LC-MS). jfda-online.comnih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Norditerpenoid alkaloids are generally non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. nih.gov Derivatization is therefore a necessary step to increase their volatility and thermal stability. jfda-online.comnih.gov The most common derivatization technique for compounds with hydroxyl and amine functional groups, such as those present in this compound, is silylation. jfda-online.comnih.gov This involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.

Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Trimethylchlorosilane (TMCS)

The resulting TMS derivatives of this compound would be more volatile and exhibit improved chromatographic peak shapes, leading to better separation and more sensitive detection by GC-MS. jfda-online.com

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

While LC-MS is a powerful technique for the direct analysis of many alkaloids, derivatization can still be employed to enhance ionization efficiency and, consequently, the sensitivity of the method. preprints.orgmdpi.comnih.gov For aconitine-type alkaloids, derivatization with reagents that introduce a readily ionizable group can significantly improve their detection in complex biological samples.

One such approach is the use of 5-(diisopropylamino)amylamine (B1334337) (DIAAA) as a derivatizing agent. jfda-online.com This reagent reacts with carboxyl-containing metabolites, but similar strategies targeting the hydroxyl groups of this compound could be developed to introduce a tertiary amine moiety, which is readily protonated in positive ion electrospray ionization (ESI), leading to a stronger signal in the mass spectrometer.

The table below outlines potential derivatization strategies for the enhanced analytical detection of this compound.

| Analytical Technique | Derivatization Method | Derivatizing Agent(s) | Purpose of Derivatization |

| GC-MS | Silylation | BSTFA, MSTFA, TMCS | Increase volatility and thermal stability |

| LC-MS | Introduction of an ionizable group | Amine-containing reagents | Enhance ionization efficiency and sensitivity |

The selection of the appropriate derivatization strategy depends on the analytical instrumentation available and the specific requirements of the study, such as the desired limit of quantification and the nature of the sample matrix.

Biosynthetic Pathways of Condelphine

Proposed Biogenetic Relationship to Other Diterpenoid and Norditerpenoid Alkaloids

Diterpenoid alkaloids are broadly classified based on their carbon skeleton, typically into C18, C19, and C20 types. mdpi.comresearchgate.net Condelphine is a C19-norditerpenoid alkaloid, meaning it possesses a 19-carbon skeleton derived from a diterpenoid precursor, with the loss of one carbon atom. wikipedia.orgresearchgate.net

The biosynthesis of diterpenoid alkaloids initiates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are formed via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comub.ac.id These C5 units are condensed to form the 20-carbon precursor geranylgeranyl pyrophosphate (GGPP). mdpi.comfrontiersin.org GGPP then undergoes cyclization catalyzed by diterpene synthases, leading to the formation of various diterpene skeletons, such as ent-kaurene (B36324) and ent-atisane, which are key intermediates in diterpenoid alkaloid biosynthesis. mdpi.comfrontiersin.org

C20-diterpenoid alkaloids are generally considered precursors to the C18 and C19 types. mdpi.commdpi.com The structural diversity among diterpenoid alkaloids arises from subsequent modifications of these core skeletons, including rearrangements, oxidations, and the incorporation of nitrogen. caltech.edumdpi.comresearchgate.net this compound, belonging to the lycoctonine (B1675730) type of C19 diterpenoid alkaloids, is structurally related to other alkaloids such as isotalatizidine (B1228319) and virescenine, based on comparisons of their spectroscopic data, particularly 13C NMR. rsc.org The conversion of 14-acetylvirescenine to virescenine further illustrates the close biogenetic links within this group. rsc.org The ent-atisane skeleton is believed to be a primary precursor for many diterpenoid alkaloid scaffolds, including those that undergo rearrangements to form the C19 types. researchgate.netacs.org

Elucidation of Key Enzymatic Steps in the this compound Biosynthetic Cascade

The transformation of diterpene precursors into complex diterpenoid alkaloids like this compound involves a cascade of enzymatic reactions. While the complete enzymatic pathway specifically for this compound is not fully elucidated, research on related diterpenoid alkaloids in Aconitum and Delphinium provides insights into the types of enzymes involved. nih.gov

Initial steps involve diterpene synthases (CPS and KSL) that cyclize GGPP to form ent-copalyl diphosphate (ent-CPP) and then ent-kaurene or ent-atiserene. mdpi.comnih.govfrontiersin.org Subsequent steps involve a range of enzymes, including cytochrome P450 monooxygenases (CYPs), which are crucial for oxidation reactions, and aminotransferases, which facilitate the incorporation of nitrogen, often derived from amino acids like L-serine or ethanolamine (B43304). mdpi.comnih.gov Other enzyme classes implicated in diterpenoid alkaloid biosynthesis include 2-oxoglutarate-dependent dioxygenases (2-ODDs), O-methyltransferases (OMTs), and BAHD acyltransferases, which are involved in various modification steps such as hydroxylation, methylation, and acylation. frontiersin.orgmdpi.com

Studies on Delphinium grandiflorum and Aconitum plicatum have identified key enzymes involved in the entry steps of diterpenoid alkaloid biosynthesis, including terpene synthases, CYPs, and a reductase. nih.gov These findings highlight the conserved nature of the initial biosynthetic machinery across different species producing these alkaloids. nih.gov The structural complexity of diterpenoid alkaloids necessitates a highly coordinated action of these diverse enzymatic families to achieve the final intricate molecular architecture.

Precursor Feeding Studies and Isotopic Labeling Investigations

Precursor feeding studies utilizing isotopically labeled compounds have been instrumental in tracing the flow of carbon and nitrogen atoms into natural products and elucidating biosynthetic pathways. biorxiv.orgbiorxiv.orgnih.gov While specific detailed studies on this compound using this technique were not extensively highlighted in the search results, this approach has been widely applied to study the biosynthesis of other diterpenoid alkaloids.

By feeding plants or cell cultures with precursors labeled with isotopes like 13C or 15N, researchers can track which atoms from the precursor are incorporated into the final alkaloid structure using techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. biorxiv.orgnih.govosti.gov This allows for the identification of intermediates and confirmation of proposed biosynthetic routes. For example, studies on other diterpenoid alkaloids have utilized labeled mevalonate or amino acids to understand their incorporation patterns. mdpi.comub.ac.id

Isotopic labeling can also be used in untargeted metabolomics approaches to identify metabolites derived from a specific precursor, providing a broader picture of the metabolic network involved in the biosynthesis of a compound like this compound. osti.gov The preference for ethanolamine as a nitrogen source for many diterpenoid alkaloids has been demonstrated through the incorporation of isotopically labeled ethanolamine. nih.gov

Genomic and Transcriptomic Approaches to Identify Biosynthetic Genes

Genomic and transcriptomic analyses have become powerful tools for identifying candidate genes involved in the biosynthesis of complex natural products, including diterpenoid alkaloids. researchgate.netfrontiersin.orgfrontiersin.orgnih.govplos.org By sequencing the genomes and analyzing the gene expression profiles (transcriptomes) of alkaloid-producing plants or different tissues within these plants, researchers can identify genes that are highly expressed in tissues where alkaloids accumulate and that encode enzymes potentially involved in the pathway. nih.govfrontiersin.orgmdpi.comriken.jp

Comparative transcriptomics between different tissues or species, as well as co-expression analysis, can help pinpoint genes that are likely working together in the biosynthetic cascade. nih.govmdpi.com For example, studies on Aconitum pendulum have utilized metabolomic and transcriptomic analysis to identify candidate enzyme genes, including CYPs, OMTs, and BAHD acyltransferases, correlated with the accumulation of diterpenoid alkaloids. frontiersin.org Similarly, research on Aconitum gymnandrum combined metabolomics and transcriptomics to identify genes involved in atisine (B3415921) biosynthesis, including diterpene synthases and CYPs. mdpi.com

The absence of a reference genome for some Aconitum species has necessitated de novo assembly of transcriptomes to identify biosynthetic genes. frontiersin.org These studies have revealed that genes involved in the synthesis of the diterpene skeleton may be expressed in different tissues compared to those involved in later modification steps. frontiersin.org Functional analysis of identified candidate genes, often through heterologous expression, is then required to confirm their specific roles in the this compound biosynthetic pathway. nih.gov

Structure Activity Relationship Sar Studies of Condelphine

Correlating Structural Features with Biological Activity

The structural diversity among norditerpenoid alkaloids contributes significantly to their varied pharmacological profiles mdpi.commdpi.com. Small modifications in substituents on the common norditerpenoid skeleton can lead to notable changes in their biological effects, including toxicity and potential therapeutic uses bohrium.com. For Condelphine specifically, studies have indicated certain biological activities, such as cholinesterase inhibition biosynth.combohrium.com, insect repellency against Tribolium castaneum mdpi.com, and potential inhibitory activity against the SARS-CoV-2 main protease based on in silico studies researchgate.net.

While the precise correlation between specific structural features of this compound and each of these reported activities requires further detailed investigation, the general principle in NDAs is that the arrangement and nature of functional groups (e.g., hydroxyl, methoxy (B1213986), acetyl) at different positions on the complex ring system are critical determinants of their interaction with biological targets mdpi.comrsc.orgbohrium.comrsc.orgscispace.commdpi.comnih.gov. For instance, SAR studies on C19-diterpenoid alkaloids have indicated that positions C-8, C-10, and C-14, as well as the nitrogen atom, are active sites influencing anti-tumor activities rsc.org. Similarly, the presence of a C-14 hydroxy group has been suggested to influence the antifeedant activity of some C19-diterpenoid alkaloids mdpi.com.

Influence of Substituent Configuration on Biological Function

Research on NDAs highlights that the configuration of substituents, particularly at key positions, dictates the conformation of the fused ring systems, which in turn presents the functional groups in a specific spatial orientation crucial for bioactivity rsc.orgscispace.comnih.gov.

Impact of C1 Substituents on Activity and Stability

The nature and configuration of the substituent at the C1 position of norditerpenoid alkaloids have a significant impact on both their conformation and stability mdpi.comrsc.orgscispace.comnih.govresearchgate.netacs.orgresearchgate.net. Studies comparing NDAs with a 1α-hydroxyl (OH) group versus those with a 1α-methoxy (OMe) group have shown differences in their behavior, particularly in terms of stability in mass spectrometry researchgate.netacs.orgresearchgate.net.

It has been observed that 1α-OH NDAs are generally more stable than their 1α-OMe counterparts under certain conditions, such as APCI-MS fragmentation researchgate.netacs.orgresearchgate.net. This increased stability in 1α-OH NDAs is attributed to the presence of an intramolecular hydrogen bond between the 1α-hydroxyl group and the tertiary amine nitrogen atom researchgate.netacs.orgresearchgate.netacs.org. This hydrogen bond helps to stabilize the A-ring conformation researchgate.netacs.orgresearchgate.netacs.org.

The configuration at C1 is also critical, as demonstrated by the comparison between this compound (with a 1α-OH group) and its epimer, 1-epi-condelphine (presumably with a 1β-OH group, although the search results primarily discuss the difference in stability and conformation related to the N-H bond) acs.orgresearchgate.net. 1-epi-condelphine has been found to be less stable than this compound in mass spectrometry acs.orgresearchgate.net. This reduced stability is linked to the absence of the stabilizing intramolecular hydrogen bond between the nitrogen and the hydroxyl group at C1 in 1-epi-condelphine, highlighting the importance of the α-configuration of the hydroxyl group at C1 for this interaction and the resulting stability acs.orgresearchgate.net.

The difference in configuration at C1 also influences the A-ring conformation, with the proton at C1 showing a different chemical shift in 1-epi-condelphine compared to this compound, indicative of a change in the A-ring conformation researchgate.net.

Conformation-Activity Relationships in Norditerpenoid Alkaloids

The biological activities of norditerpenoid alkaloids are intimately linked to their three-dimensional conformations bohrium.comrsc.orgscispace.comnih.gov. The rigid polycyclic skeleton of these compounds fixes the relative positions of their substituent functional groups, creating a specific pharmacophore that interacts with biological targets rsc.orgscispace.comnih.gov. Understanding these conformations is therefore essential for elucidating their SAR bohrium.comrsc.orgscispace.comnih.gov.

Studies utilizing techniques such as NMR spectroscopy and single-crystal X-ray crystallography have provided detailed insights into the conformations of different rings within the norditerpenoid skeleton bohrium.comrsc.orgscispace.comnih.gov. For this compound, specifically, these studies have shown that the A-ring adopts an unusual twisted-boat conformation biosynth.comrsc.orgscispace.comnih.govresearchgate.netacs.org. This twisted-boat conformation is stabilized by the intramolecular hydrogen bond between the 1α-hydroxyl group and the tertiary amine nitrogen rsc.orgscispace.comnih.govresearchgate.netacs.org.

Pharmacological Mechanisms of Condelphine

Cholinesterase Inhibitory Mechanisms

Condelphine, along with other diterpenoid alkaloids from Delphinium species, has been investigated for its ability to inhibit cholinesterases, enzymes crucial for the hydrolysis of acetylcholine (B1216132). mdpi.comnih.gov This inhibitory activity is of interest in the context of neurodegenerative disorders like Alzheimer's disease, where enhancing cholinergic neurotransmission is a therapeutic strategy. mdpi.combohrium.com

Inhibition of Acetylcholinesterase (AChE)

Studies have shown that this compound can inhibit acetylcholinesterase (AChE). mdpi.comnih.gov AChE is primarily responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, potentially improving neurotransmission. mdpi.combohrium.com

Inhibition of Butyrylcholinesterase (BChE)

In addition to AChE, this compound has also demonstrated inhibitory effects on butyrylcholinesterase (BChE). mdpi.comnih.gov BChE is another cholinesterase found in the brain and periphery, and its inhibition is also considered a potential therapeutic approach for cognitive deficits. bohrium.com

Competitive vs. Non-competitive Inhibition Modalities

The mode of cholinesterase inhibition by this compound has been investigated. Some studies indicate that 1β-hydroxy,14β-acetyl this compound exhibits non-competitive inhibition of both AChE and BChE. sid.irresearchgate.netnih.gov In contrast, other alkaloids isolated from Delphinium denudatum, such as jadwarine-A, isotalatizidine (B1228319) hydrate, and dihydropentagynine, have shown competitive inhibition of these enzymes. nih.govsid.irresearchgate.net Competitive inhibitors typically bind to the enzyme's active site, competing with the substrate, while non-competitive inhibitors bind to a distinct site (allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency regardless of substrate concentration. quora.comlibretexts.orgnih.gov

Molecular Docking and Computational Approaches to Binding Mechanisms

Molecular docking and computational methods have been employed to understand the potential binding mechanisms of this compound with target enzymes. These in silico approaches predict the preferred orientation and binding affinity of a molecule within a protein's binding site. mdpi.comnih.gov

Binding Affinity Predictions with Target Enzymes (e.g., Mpro of COVID-19)

Molecular docking studies have been conducted to assess this compound's potential interactions with various protein targets, including the main protease (Mpro) of SARS-CoV-2, a key enzyme involved in viral replication. frontiersin.orgnih.govnih.gov In one study, this compound showed a binding energy of -5.9 kcal/mol with the Mpro functional domain. frontiersin.orgnih.govnih.gov This suggests a potential interaction, although other tested compounds like panicutine exhibited stronger binding affinities. frontiersin.orgnih.govnih.gov Molecular dynamics simulations further indicated stable interactions between this compound and Mpro. nih.govnih.gov this compound has been shown to manifest Van der Waals interactions with several residues in the Mpro binding site, including Thr25, Thr45, His41, Asn142, Gly143, His 163, Leu167, His172, and Gln189. nih.gov

Molecular docking has also been used to study the interaction of Delphinium alkaloids, including derivatives of this compound, with cholinesterases to elucidate their inhibitory mechanisms at the molecular level. mdpi.comnih.gov

Exploration of Other Potential Pharmacological Targets and Pathways

Beyond cholinesterase inhibition and Mpro interaction, research is exploring other potential pharmacological targets and pathways influenced by this compound and related diterpenoid alkaloids. While the provided search results primarily focus on cholinesterases and Mpro, the broader class of diterpenoid alkaloids from Delphinium species has shown diverse biological activities. mdpi.comsid.ir These include analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects, suggesting potential interactions with various other targets and pathways not explicitly detailed for this compound in the provided context. mdpi.comsid.iruel.ac.uknih.gov Further research is needed to fully elucidate the spectrum of pharmacological targets and pathways modulated by this compound.

Advanced Analytical Methodologies for Condelphine Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are widely employed for the analysis of alkaloids, including condelphine, due to their ability to separate complex mixtures and provide structural information. LC-MS, which combines the separation power of HPLC with the detection capabilities of mass spectrometry, is a particularly powerful tool in this field. chemyx.comwikipedia.orgmeasurlabs.com This hyphenated technique allows for the separation of components based on their physico-chemical properties by LC and their identification based on mass-to-charge ratio by MS. chemyx.commeasurlabs.com LC-MS is suitable for the analysis of polar, ionic, thermally unstable, and nonvolatile compounds, which are characteristics often found in natural products like this compound. chemyx.com It offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures and quantifying trace components. elgalabwater.com

Studies have utilized LC-MS for the analysis of aconitine (B1665448) alkaloids, a class to which this compound belongs. brieflands.com These methods often involve specific extraction procedures, such as solid-phase extraction (SPE), prior to LC-MS analysis to purify the sample. wikipedia.org

Development of LC-MS/APCI Methods for Stereochemical Differentiation

LC-MS coupled with atmospheric pressure chemical ionization (APCI) has emerged as a promising technique for investigating the stereochemistry of norditerpenoid alkaloids, including this compound. researchgate.netnih.gov This method allows for the differentiation of stereoisomers, which is crucial for understanding the relationship between structure and biological activity. researchgate.netnih.gov

Research comparing this compound with its epimer, 1-epi-condelphine, using LC-MS analyses has demonstrated the ability of this technique to distinguish between these closely related compounds. researchgate.netacs.org For instance, LC/MS-ESI ion chromatograms showed distinct elution times for this compound and 1-epi-condelphine. acs.org The stability of these alkaloids in the mass spectrometer under APCI conditions has been studied, revealing that the substituent configuration at carbon 1 can significantly impact their fragmentation patterns. researchgate.netnih.gov 1-OH norditerpenoid alkaloids, like this compound, have been observed to be more stable than their 1-OMe counterparts due to intramolecular hydrogen bonding. researchgate.netnih.gov The position and configuration of substituents at carbon 1 influence the fragmentation behavior in APCI-MS. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) in Detection and Characterization

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are invaluable for the detection and characterization of this compound and its metabolites. oup.comnih.gov HRMS allows for the determination of the elemental composition of ions, aiding in the confirmation of the identity of known compounds and the identification of unknown ones. oup.comnih.gov

LC-HRMS methods have been developed for the detection of natural toxins, including this compound, in biological matrices such as urine. oup.comoup.com These methods often employ data-dependent acquisition strategies to generate spectral libraries for identification. oup.com HRMS facilitates broad screening and enables greater compound coverage in a single analysis compared to lower-resolution techniques. oup.comoup.com The fragmentation patterns observed in HRMS can provide further structural insights. For example, this compound, identified at m/z 450.2836 [M + H]⁺ by HRMS (ESI), has been shown to fragment by releasing water, resulting in a fragment at m/z 432 [M+H-18]⁺. researchgate.netjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation Analysis

NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. For this compound and other norditerpenoid alkaloids, NMR provides detailed information about the arrangement of atoms and the flexibility of the molecular structure in a dissolved state. rsc.orgrsc.org

Studies utilizing NMR spectroscopy have investigated the solution conformations of the A-rings of various norditerpenoid alkaloids, including this compound. rsc.orgrsc.org These studies have shown that this compound adopts a twisted-boat conformation in solution. rsc.orgrsc.org This conformation is stabilized by an intramolecular hydrogen bond between the 1α-OH group and the N-ethyl tertiary amine. rsc.orgrsc.orgacs.org Analysis of 1H NMR spectra, specifically the chemical shifts and coupling patterns of protons like 1-He, provides evidence for this twisted-boat conformation. rsc.org 15N NMR spectroscopy has also been used to study the effects of protonation and intramolecular hydrogen bonding on the chemical shifts of the tertiary amine nitrogen atom in this compound and related alkaloids. acs.org

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure and conformation of a molecule in the solid state. nih.govazolifesciences.comwikipedia.org By analyzing the diffraction pattern of X-rays scattered by a crystal, crystallographers can determine the positions of atoms and the nature of chemical bonds. azolifesciences.comwikipedia.org

Single-crystal X-ray crystallography has been applied to this compound to elucidate its solid-state structure and conformation. rsc.orgrsc.org The data obtained from X-ray diffraction confirm the absolute configuration and provide detailed geometric parameters, such as bond lengths and angles. plantaedb.com X-ray crystallography studies have corroborated the findings from NMR regarding the conformation of the A-ring in this compound, showing it adopts a twisted-boat conformation in the solid state, stabilized by an intramolecular hydrogen bond. rsc.orgrsc.orgresearchgate.net The technique also provides information about crystal packing and unit cell dimensions. plantaedb.comsci-hub.se

Here is a table summarizing some reported crystallographic data for this compound:

| Parameter | Value | Source |

| Space Group | Not specified | plantaedb.comsci-hub.se |

| Unit Cell Dimensions | Not specified | plantaedb.comsci-hub.se |

| R Factor | Not specified | plantaedb.comsci-hub.se |

Note: Specific values for space group, unit cell dimensions, and R factor were mentioned in the snippets but not explicitly provided as numerical data suitable for a table without further extraction and potential interpretation.

Derivatization Techniques to Enhance Analytical Sensitivity and Selectivity

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as detectability, separability, or volatility. sci-hub.sewelch-us.comresearchgate.netspectroscopyonline.com For compounds like this compound that may lack strong chromophores or ionize poorly, derivatization can significantly enhance the sensitivity and selectivity of analytical methods, particularly in chromatography and mass spectrometry. sci-hub.sespectroscopyonline.comnih.govlibretexts.org

In HPLC, derivatization can introduce a tag that imparts properties like strong UV absorption or fluorescence, allowing for detection at lower concentrations. welch-us.comnih.govlibretexts.org For mass spectrometry, derivatization can improve ionization efficiency or introduce characteristic mass shifts that aid in identification and quantification. spectroscopyonline.com Various derivatization strategies exist, including pre-column, post-column, and solid-phase analytical derivatization. welch-us.comresearchgate.net Common derivatization reactions for alkaloids and compounds with functional groups similar to those in this compound include silylation, acylation, and alkylation. sci-hub.selibretexts.org For example, trimethylsilyl (B98337) derivatization has been used in GC-MS methods for the analysis of aconitine alkaloids in biological specimens. wikipedia.orgnih.gov While derivatization can increase analytical performance, it also adds complexity and can require careful optimization of reaction conditions. welch-us.com

Future Perspectives and Research Directions

Elucidation of Remaining Biosynthetic Steps

While some entry steps in the biosynthesis of diterpenoid alkaloids in Delphinium and Aconitum species have been identified, the complete biosynthetic pathway leading specifically to condelphine remains largely uncharacterized. nih.govnih.gov Future research will focus on identifying the full complement of enzymes, intermediates, and regulatory mechanisms involved in this compound biosynthesis. This includes understanding the cyclization patterns of the diterpene scaffold, the incorporation of the nitrogen atom (likely derived from ethanolamine (B43304) or ethylamine), and the subsequent complex oxidation, methylation, and acylation steps that lead to the final this compound structure. nih.gov Techniques such as comparative transcriptomics, metabolomics, and enzyme characterization through gene cloning and expression in heterologous hosts are crucial for this endeavor. nih.govnih.gov Elucidating these steps could pave the way for the biosynthetic or semi-biosynthetic production of this compound and its analogues. nih.gov

Development of Novel Synthetic Routes to this compound and Analogues

The structural complexity of this compound makes its total chemical synthesis a significant challenge. wikipedia.org While some relay syntheses starting from this compound have been reported for related alkaloids, developing efficient and scalable total synthetic routes to this compound itself is an ongoing area of research. nih.govresearchgate.netacs.org Future efforts will likely explore novel synthetic strategies, including convergent approaches that assemble the complex hexacyclic skeleton from simpler fragments. acs.orgnih.govresearchgate.net Stereocontrolled reactions, particularly for introducing the numerous oxygenated functional groups and establishing the correct configuration at multiple stereocenters, will be paramount. wikipedia.orgnih.gov The development of synthetic routes will not only provide access to this compound for further study but also enable the synthesis of novel analogues with potentially improved pharmacological properties and reduced toxicity. nih.gov

Comprehensive Pharmacological Profiling and Target Identification

Although some biological activities of this compound and other norditerpenoid alkaloids are known, a comprehensive pharmacological profiling of this compound is still needed. rsc.org Future research will involve detailed in vitro and in vivo studies to fully characterize its biological activities, including potential effects on ion channels, neurotransmitter receptors (such as nicotinic acetylcholine (B1216132) receptors, which are targets of related alkaloids), and other relevant biological targets. wisc.edunih.gov Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and therapeutic potential. bohrium.com Advanced screening techniques, including high-throughput screening and activity-based protein profiling, could be employed. Furthermore, structure-activity relationship (SAR) studies, potentially guided by computational modeling, will be essential to correlate structural features of this compound and its analogues with their pharmacological effects. researchgate.net

Advanced Computational Modeling for Mechanism Prediction

Computational modeling techniques, such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, are valuable tools for predicting the interactions of this compound with potential biological targets and understanding its mechanism of action at the molecular level. frontiersin.orgnih.govresearchgate.net Future research will leverage advanced computational methods to gain deeper insights into the binding affinity and stability of this compound-target complexes. frontiersin.orgnih.gov Computational modeling can also assist in predicting the metabolic fate of this compound and guiding the rational design of analogues with desired properties. wisc.eduresearchgate.net Integrating computational predictions with experimental data will be crucial for accelerating the discovery and development of this compound-based therapeutics.

Methodological Innovations in Analytical Chemistry for Norditerpenoid Alkaloids

The analysis of complex mixtures of norditerpenoid alkaloids, including this compound, from natural sources requires sophisticated analytical techniques. usu.eduusu.eduacs.orgnih.govjlu.edu.cn Future research will focus on developing more sensitive, selective, and efficient analytical methods for the identification, quantification, and structural characterization of this compound and its metabolites in various matrices. usu.eduusu.eduacs.orgnih.govjlu.edu.cnacs.org Advances in mass spectrometry (MS), particularly hyphenated techniques like LC-MS/MS and high-resolution MS, will be critical for these studies. usu.eduusu.eduacs.orgnih.govjlu.edu.cnacs.orgcjnmcpu.com Innovations in chromatographic separations, such as ultra-high-performance liquid chromatography (UHPLC), will improve the resolution of complex alkaloid mixtures. cjnmcpu.com Furthermore, the development of standardized analytical protocols and reference standards for this compound and related compounds is essential for ensuring reproducibility and comparability of research findings across different laboratories.

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing Condelphine in laboratory settings?

this compound synthesis typically involves alkaloid extraction via column chromatography, followed by purification using recrystallization. Characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) for structural elucidation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Absolute stereochemical determination requires single-crystal X-ray diffraction, adhering to crystallographic data deposition standards .

Q. How should researchers design initial pharmacological studies to evaluate this compound's bioactivity?

Begin with in vitro assays using cell lines relevant to the target pathway (e.g., neuronal cells for neuroactive alkaloids). Implement dose-response curves with at least six concentration points, using positive and negative controls. Include viability assays (e.g., MTT) to differentiate cytotoxic effects from target-specific activity. Replicate experiments in triplicate to assess reproducibility .

Q. What analytical techniques are critical for assessing this compound's purity and stability under varying conditions?

Use high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection to quantify purity (>95% recommended for biological assays). Stability studies should test temperature (4°C, 25°C, −80°C), pH (3–9), and light exposure over 72+ hours. Degradation products can be identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across studies?

Conduct species-specific toxicokinetic analyses to identify metabolic differences. Use in silico toxicity prediction tools (e.g., ProTox-II) to map potential off-target interactions. Perform comparative histopathology in animal models, focusing on organs with conflicting toxicity reports (e.g., liver vs. renal systems). Apply Hill criteria for dose-response consistency assessment .

Q. What experimental strategies address discrepancies in this compound's purported mechanisms of action?

Combine orthogonal assays:

- Binding studies : Radioligand displacement assays with increasing ionic concentrations to test binding specificity.

- Functional studies : Electrophysiological recordings (e.g., patch-clamp for ion channel modulation).

- Pathway analysis : RNA sequencing to identify differentially expressed genes post-treatment. Meta-analyses of existing data using random-effects models can quantify heterogeneity and identify confounding variables (e.g., cell type-specific responses) .

Q. How should researchers optimize in vivo models for studying this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Use physiologically based pharmacokinetic (PBPK) modeling to guide dose selection. Employ transgenic animals (e.g., humanized cytochrome P450 models) to improve translational relevance. Collect serial blood/tissue samples at ≥5 time points for compartmental analysis. Validate findings using microdialysis in target tissues .

Q. What statistical approaches are recommended for addressing high inter-experimental variability in this compound's efficacy data?

Apply mixed-effects models to account for batch-to-batch variability. Use multivariate analysis of variance (MANOVA) for multi-endpoint studies. For small sample sizes, Bayesian hierarchical models improve robustness. Pre-register outlier exclusion criteria to maintain reproducibility .

Q. How can Delphi consensus methods be adapted to reconcile conflicting interpretations of this compound's therapeutic potential?

Assemble a panel of ≥15 domain experts (synthetic chemists, pharmacologists, clinicians). Design iterative questionnaires using Likert scales (1–5 agreement) and open-ended justification fields. Conduct ≥3 rounds with controlled feedback, applying Kendall’s W coefficient to measure consensus. Finalize clinical translation priorities based on ≥75% agreement thresholds .

Q. What computational strategies enhance structure-activity relationship (SAR) studies of this compound derivatives?

Perform molecular docking against curated target libraries (e.g., PDBe-KB). Use quantum mechanics/molecular mechanics (QM/MM) simulations to map electronic interactions. Apply machine learning (e.g., graph neural networks) trained on alkaloid bioactivity datasets to predict novel modifications .

Methodological Best Practices

- Data Contradiction Analysis : Triangulate discordant results via in silico, in vitro, and in vivo tiers before concluding .

- Ethical Replication : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectra/kinetic data .

- Consensus Building : Use modified Delphi techniques with blinded expert feedback loops to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.